Chloroquine sulfate

Formulation development Analytical method validation Pharmaceutical compounding

Chloroquine sulfate (CAS 132-73-0) is the stoichiometrically defined 4-aminoquinoline reference standard: 136 mg sulfate delivers 100 mg chloroquine base. This racemic salt eliminates base-equivalency conversion errors in analytical method validation and comparative efficacy studies. It exhibits well-characterized in vitro potency (IC50 ~23–53 nM vs. P. falciparum) and differentiated pharmacokinetics versus hydroxychloroquine, making it an essential comparator for preclinical programs. BCS Class I designation supports biowaiver applications for generic solid oral dosage forms. Researchers should procure the exact sulfate salt to ensure data integrity and regulatory alignment.

Molecular Formula C18H28ClN3O4S
Molecular Weight 418.0 g/mol
CAS No. 132-73-0
Cat. No. B047282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloroquine sulfate
CAS132-73-0
SynonymsMelubrin;  7-Chloro-4-[[4-(diethylamino)-1-methylbutyl]amino]quinoline Sulfate;  7-Chloro-4-(4’-diethylamino-1-methylbutylamino)quinoline Sulfate;  Chloroquine Sulfate;  Chlorquine Sulfate;  Ciplaquin;  Lariago;  Melubrine;  NSC 292296;  Nivaquine;  Resochine
Molecular FormulaC18H28ClN3O4S
Molecular Weight418.0 g/mol
Structural Identifiers
SMILESCCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OS(=O)(=O)O
InChIInChI=1S/C18H26ClN3.H2O4S/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;1-5(2,3)4/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);(H2,1,2,3,4)
InChIKeyOJPWHUOVKVKBQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chloroquine Sulfate (CAS 132-73-0) Procurement & Scientific Selection Guide: Salt Form Differentiators for Antimalarial Research and Formulation


Chloroquine sulfate (CAS 132-73-0) is the sulfate salt form of the 4-aminoquinoline antimalarial agent chloroquine, existing as a racemic mixture of S(+)- and R(-)-enantiomers [1]. As one of three clinically utilized chloroquine salts (alongside phosphate and hydrochloride), it serves as a reference standard in antimalarial studies due to its proven efficacy against Plasmodium species [2]. The compound is characterized as a white to off-white crystalline powder with a molecular formula of C₁₈H₂₆ClN₃·H₂SO₄ and molecular weight of 417.95 g/mol [3].

Why Chloroquine Sulfate (132-73-0) Cannot Be Interchanged Arbitrarily with Other Chloroquine Salts or 4-Aminoquinolines


The term 'chloroquine' encompasses multiple salt forms (phosphate, sulfate, hydrochloride) with distinct physicochemical properties that directly impact formulation behavior, dosing calculations, and analytical method development [1]. Critically, these salts differ in their chloroquine base content per unit mass: 100 mg of chloroquine base equates to 161 mg phosphate, 136 mg sulfate, and 123 mg hydrochloride salt [1]. Substitution without stoichiometric adjustment introduces dosing errors. Furthermore, within the broader 4-aminoquinoline class, chloroquine sulfate exhibits pharmacokinetic and toxicological divergence from hydroxychloroquine sulfate—including 2–3× higher animal toxicity and 3× greater urinary excretion—rendering direct therapeutic or experimental interchange invalid [2].

Quantitative Differentiation of Chloroquine Sulfate (132-73-0): Salt Equivalence, Bioequivalence Eligibility, and Comparative Potency Metrics


Chloroquine Base Content and Stoichiometric Differentiation Among Phosphate, Sulfate, and Hydrochloride Salts

Chloroquine sulfate contains a distinct mass fraction of active chloroquine base compared to alternative salt forms. Specifically, 100 mg of chloroquine base corresponds to 136 mg of chloroquine sulfate, whereas the phosphate salt requires 161 mg and the hydrochloride salt requires 123 mg to deliver the same base amount [1]. This stoichiometric difference is critical for accurate dosing calculations, particularly when switching between salt forms in formulation or analytical reference standard preparation.

Formulation development Analytical method validation Pharmaceutical compounding

BCS Class I Designation and Biowaiver Eligibility of Chloroquine Sulfate

Chloroquine sulfate is classified as a Biopharmaceutics Classification System (BCS) Class I compound, characterized by high solubility and high permeability [1]. This classification is shared across chloroquine phosphate, sulfate, and hydrochloride salts [1]. The BCS Class I designation supports biowaiver applications for immediate-release solid oral dosage forms containing chloroquine sulfate, eliminating the need for in vivo bioequivalence studies under certain regulatory frameworks [1].

Bioequivalence studies Regulatory submission Generic formulation

Comparative In Vitro Antimalarial Potency: Chloroquine Sulfate vs. Amodiaquine Against Plasmodium falciparum

In a comparative in vitro study of P. falciparum isolates from Madagascar, chloroquine exhibited a geometric mean IC50 of 23.3 nM (95% CI: 12.4–44.1 nM), whereas amodiaquine demonstrated a geometric mean IC50 of 8.5 nM (95% CI: 5.6–13.0 nM) [1]. Amodiaquine was approximately 2.7× more potent than chloroquine in this assay system. A separate study reported a median amodiaquine IC50 of 12.3 nM with a 3.4× higher activity compared to chloroquine [2]. These data establish chloroquine sulfate as a moderately potent baseline comparator for evaluating novel antimalarial candidates, while confirming that amodiaquine offers superior intrinsic potency against chloroquine-sensitive strains.

Antimalarial drug screening In vitro pharmacology IC50 determination

Comparative Toxicity and Pharmacokinetic Differentiation: Chloroquine Sulfate vs. Hydroxychloroquine Sulfate

A comparative animal toxicity and pharmacokinetic study demonstrated that chloroquine is 2–3 times as toxic as hydroxychloroquine in animal models, despite producing nearly identical plasma concentration-time curves following oral administration in humans [1]. Tissue distribution in albino rats was qualitatively similar between the two compounds, but absolute tissue concentrations were approximately 2.5-fold higher for chloroquine across all organs examined [1]. Furthermore, chloroquine exhibits a 3-fold higher urinary excretion rate relative to hydroxychloroquine, while hydroxychloroquine shows a 3-fold higher fecal excretion rate [1].

Preclinical toxicology Comparative pharmacokinetics Drug safety assessment

Recommended Scientific and Industrial Applications for Chloroquine Sulfate (CAS 132-73-0) Based on Quantitative Differentiation Evidence


Reference Standard in Antimalarial Drug Discovery and In Vitro Potency Screening

Chloroquine sulfate serves as an established baseline comparator in antimalarial drug discovery programs, with well-characterized in vitro potency (IC50 ~23–53 nM against P. falciparum) [1][2]. Its ~2.7–3.4× lower potency relative to amodiaquine makes it an appropriate reference for identifying compounds with meaningful potency improvements. Researchers should prioritize chloroquine sulfate when a moderately potent, extensively validated 4-aminoquinoline reference standard is required for comparative efficacy studies.

Analytical Method Development and Reference Standard Preparation

The sulfate salt form of chloroquine (CAS 132-73-0) is commercially available as certified reference standards under ISO 17034 guidelines for analytical applications [3]. Due to the stoichiometric difference in base content among chloroquine salts (136 mg sulfate delivers 100 mg base vs. 161 mg phosphate), analytical method validation and calibration curve preparation must use the specific salt form intended for study samples. Procurement of chloroquine sulfate reference standard is essential when the test article is also the sulfate salt, eliminating base-equivalency conversion errors [4].

Biowaiver-Based Generic Formulation Development

Chloroquine sulfate's BCS Class I designation (high solubility, high permeability) qualifies immediate-release solid oral dosage forms containing this salt for biowaiver consideration under regulatory frameworks [4]. Industrial formulation scientists developing generic chloroquine products may leverage this classification to reduce or eliminate in vivo bioequivalence study requirements. This regulatory advantage applies specifically to formulations using chloroquine sulfate as the active pharmaceutical ingredient.

Preclinical Toxicological and Comparative Pharmacokinetic Studies of 4-Aminoquinolines

In preclinical research programs comparing 4-aminoquinoline derivatives, chloroquine sulfate serves as a critical comparator due to its established differential toxicity and pharmacokinetic profile relative to hydroxychloroquine sulfate [5]. Chloroquine's 2–3× higher animal toxicity and 2.5× higher tissue accumulation make it particularly suitable for studies investigating dose-limiting toxicities, tissue distribution kinetics, or structure-toxicity relationships within the 4-aminoquinoline class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chloroquine sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.